molecular formula C22H20O12 B10789385 Scutellarin methylester

Scutellarin methylester

Cat. No.: B10789385
M. Wt: 476.4 g/mol
InChI Key: LNIVUWPCHRNJLG-SXFAUFNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scutellarin methylester is a derivative of scutellarin, a natural flavonoid compound found in various plants, particularly in the genus Scutellaria. Scutellarin is known for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, cardioprotective, antidiabetic, neuroprotective, anticancer, and antimicrobial effects . This compound retains many of these beneficial properties and is of interest in both scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of scutellarin methylester typically involves the methylation of scutellarin. One common method involves the use of methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required standards for pharmaceutical or research use .

Chemical Reactions Analysis

Types of Reactions

Scutellarin methylester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scutellarin methylester has a wide range of scientific research applications:

Mechanism of Action

Scutellarin methylester exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Scutellarin methylester is unique due to its enhanced stability and bioavailability compared to scutellarin. The methylation increases its lipophilicity, allowing for better absorption and distribution in biological systems .

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3/t17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIVUWPCHRNJLG-SXFAUFNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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